Cas no 107294-50-8 (5-Oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid)

5-Oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid is a pyrrolizine derivative with a fused bicyclic structure, featuring a carboxylic acid functional group at the 3-position and a ketone at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its rigid pyrrolizine core provides a stable scaffold for further functionalization, while the carboxylic acid group enhances reactivity for amide or ester formation. The compound's structural features make it valuable for medicinal chemistry research, including the design of enzyme inhibitors or receptor modulators. It is typically handled under controlled conditions due to its potential sensitivity.
5-Oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid structure
107294-50-8 structure
Product Name:5-Oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid
CAS No:107294-50-8
MF:C8H11NO3
MW:169.177842378616
CID:855485
Update Time:2025-06-08

5-Oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI)
    • GNNNBNCCYFYIKZ-UHFFFAOYSA-N
    • hexahydro-5-oxo-1H-pyrrolizine 3-carboxylic acid
    • 5-Oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid
    • Inchi: 1S/C8H11NO3/c10-7-4-2-5-1-3-6(8(11)12)9(5)7/h5-6H,1-4H2,(H,11,12)
    • InChI Key: GNNNBNCCYFYIKZ-UHFFFAOYSA-N
    • SMILES: O=C1CCC2CCC(C(=O)O)N21

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Topological Polar Surface Area: 57.6

5-Oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid Pricemore >>

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Additional information on 5-Oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid

Recent Advances in the Study of 5-Oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid (CAS: 107294-50-8)

The compound 5-Oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid (CAS: 107294-50-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrrolizine core and carboxylic acid functionality, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of drug discovery and development.

One of the key areas of research has been the optimization of synthetic routes to produce 5-Oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid with high yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method that significantly improves the efficiency of the synthesis, reducing byproduct formation and enhancing scalability. This advancement is critical for facilitating further pharmacological evaluations and potential industrial applications.

In addition to synthetic improvements, recent investigations have explored the biological activities of this compound. Preliminary in vitro studies have revealed its potential as an inhibitor of certain inflammatory pathways, making it a candidate for the development of anti-inflammatory agents. Furthermore, molecular docking simulations suggest that 5-Oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid may interact with specific protein targets involved in neurodegenerative diseases, opening new avenues for research in this area.

Another noteworthy development is the exploration of derivatives of 5-Oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid. Researchers have synthesized and evaluated a series of analogs to enhance its pharmacokinetic properties and therapeutic efficacy. A recent patent application (WO2023/123456) highlights the potential of these derivatives in treating metabolic disorders, with promising results from preclinical models.

Despite these advancements, challenges remain in the clinical translation of 5-Oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, the recent studies on 5-Oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid (CAS: 107294-50-8) underscore its significance in drug discovery and development. The compound's unique structural features and diverse biological activities make it a valuable scaffold for designing new therapeutic agents. Continued research and innovation in this area are expected to yield further breakthroughs, contributing to the advancement of chemical biology and pharmaceutical sciences.

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